
2-(2-Methylpropyl)naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring. The compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method includes mixing a melted naphthalene-containing raw material with a sulfonating agent, such as sulfuric acid, at elevated temperatures. The reaction is carried out at temperatures higher than the melting point of the naphthalene-containing raw material, often around 160-168°C .
Industrial Production Methods
In industrial settings, the sulfonation process is optimized to ensure high yield and purity of the target compound. The sulfonation is carried out in a triple system involving technical naphthalene sulfonic acid, the naphthalene-containing raw material, and the sulfonating agent. This method ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include naphthol derivatives, disulfonic acids, and polymeric sulfonic acids .
Applications De Recherche Scientifique
2-(2-Methylpropyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, dispersants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonic acid with the sulfonic group at the 2-position.
Naphthalene-1-sulfonic acid: A closely related compound with the sulfonic group at the 1-position
Uniqueness
2-(2-Methylpropyl)naphthalene-1-sulfonic acid is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
80137-59-3 |
|---|---|
Formule moléculaire |
C14H16O3S |
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
2-(2-methylpropyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16O3S/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)18(15,16)17/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
Clé InChI |
YRJSLCBKZMMEPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


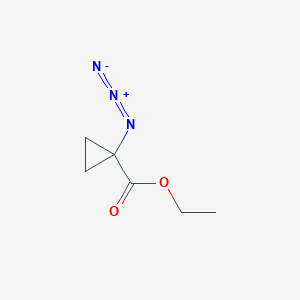
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
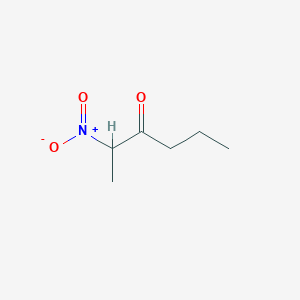
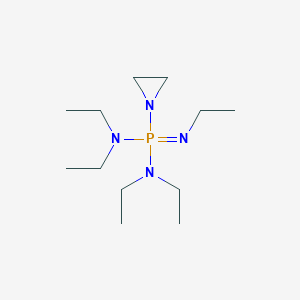
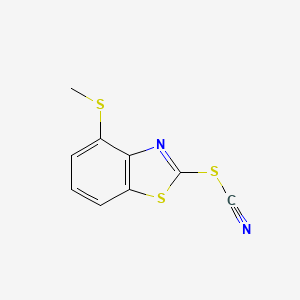
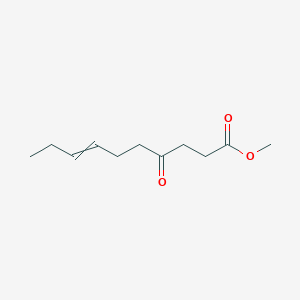
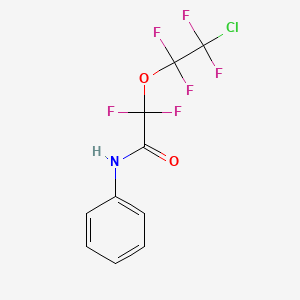
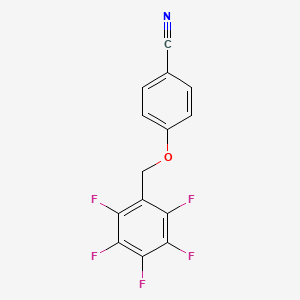
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
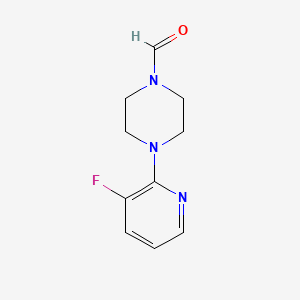
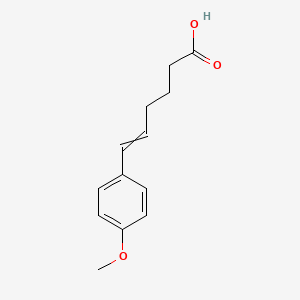
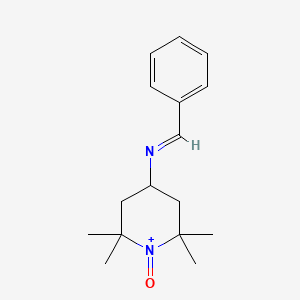
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
